molecular formula C6H13Cl2N2O2P B14732797 2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide CAS No. 5638-46-0

2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide

Cat. No.: B14732797
CAS No.: 5638-46-0
M. Wt: 247.06 g/mol
InChI Key: QBGHDGXAAQFCEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out in a closed reaction vessel, with the temperature maintained between -15 to -10°C. The mixture is then gradually warmed to 20°C and stirred for 5 to 25 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and gradual temperature increase to ensure complete conversion of the substrates .

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various metabolites such as 4-ketocyclophosphamide and carboxyphosphamide . These metabolites are crucial for the compound’s therapeutic effects.

Scientific Research Applications

2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ifosfamide: Another nitrogen mustard derivative used in cancer chemotherapy.

    Melphalan: A similar compound used for treating multiple myeloma.

    Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness

2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide is unique due to its prodrug nature, requiring metabolic activation to exert its effects. This property allows for controlled activation and targeted action against cancer cells . Additionally, its ability to cross-link DNA and induce mutations makes it a potent chemotherapeutic agent .

Properties

CAS No.

5638-46-0

Molecular Formula

C6H13Cl2N2O2P

Molecular Weight

247.06 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine

InChI

InChI=1S/C6H13Cl2N2O2P/c7-1-4-10(5-2-8)13(11)9-3-6-12-13/h1-6H2,(H,9,11)

InChI Key

QBGHDGXAAQFCEM-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(N1)N(CCCl)CCCl

Origin of Product

United States

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